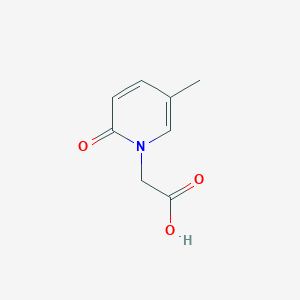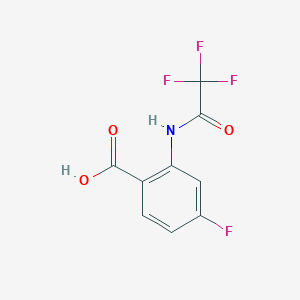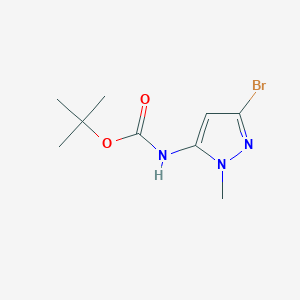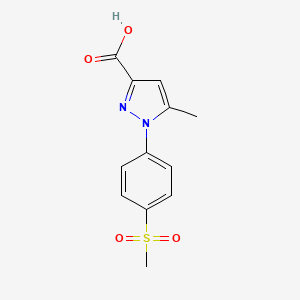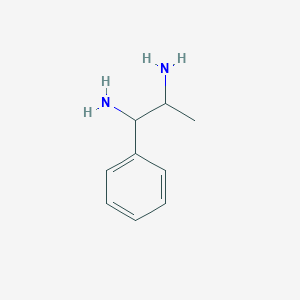
1,2-Diamino-1-phenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpropane-1,2-diamine is an organic compound characterized by a phenyl group attached to a propane chain with two amine groups at the first and second carbon positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenylpropane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 1-phenylpropane-1,2-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 1-phenylpropane-1,2-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-Phenylpropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-phenylpropane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The compound’s amine groups facilitate interactions with proteins and other biomolecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-Phenylpropane-1,2-diamine can be compared with other similar compounds such as 2-phenylpropane-1,2-diamine and 3-phenylpropane-1,2-diamine. While these compounds share a similar core structure, their reactivity and applications can differ significantly due to the position of the amine groups. For instance, 2-phenylpropane-1,2-diamine may exhibit different binding affinities and biological activities compared to 1-phenylpropane-1,2-diamine.
Conclusion
1-Phenylpropane-1,2-diamine is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development, offering numerous possibilities for innovation and discovery.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9H,10-11H2,1H3 |
Clé InChI |
PRCXGQJVEKZKQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


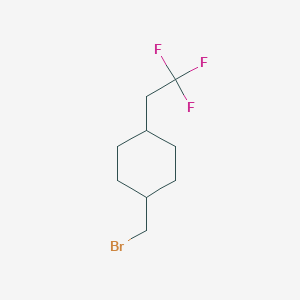
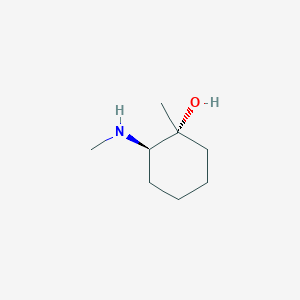
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
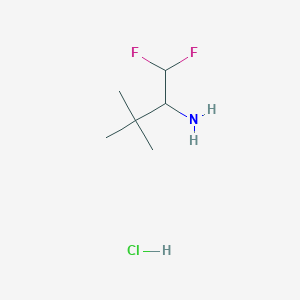
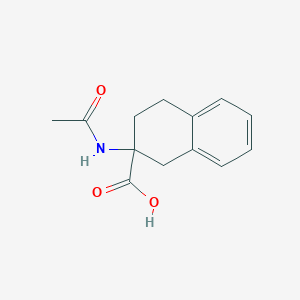



![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
